N-[(4-fluorophenyl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride
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Overview
Description
N-[(4-fluorophenyl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a pyrazole ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 4-fluorobenzylamine with 3-methoxy-1-methylpyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group and pyrazole ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 4-Fluoro-N-[(4-fluorophenyl)methyl]-3-methylbenzamide
- N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine
Uniqueness
N-[(4-fluorophenyl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the methoxy group and the pyrazole ring, in particular, distinguishes it from other similar compounds, potentially leading to different reactivity and interactions in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H15ClFN3O |
---|---|
Molecular Weight |
271.72 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H14FN3O.ClH/c1-16-8-11(12(15-16)17-2)14-7-9-3-5-10(13)6-4-9;/h3-6,8,14H,7H2,1-2H3;1H |
InChI Key |
MIVWSXIEXQMHIY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC)NCC2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
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